molecular formula C39H91O14Y5 B1168638 globoganglioside Z2 CAS No. 114540-38-4

globoganglioside Z2

Cat. No.: B1168638
CAS No.: 114540-38-4
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Description

Globoganglioside Z2 is a recently characterized glycosphingolipid belonging to the ganglioside family, which consists of ceramide-linked oligosaccharides containing one or more sialic acid residues (e.g., N-acetylneuraminic acid). This structural configuration distinguishes it from canonical gangliosides like GM1 or GD1a, which typically exhibit α2-3 or α2-6 sialylation patterns.

Properties

CAS No.

114540-38-4

Molecular Formula

C39H91O14Y5

Synonyms

globoganglioside Z2

Origin of Product

United States

Chemical Reactions Analysis

Structural Composition and Key Features

Globoganglioside Z2 has the determined structure:
NeuGcα2-8NeuGcα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer
Key components include:

  • Two N-glycolylneuraminic acid (NeuGc) residues linked via α2-8 and α2-3 bonds.

  • A galactose (Gal) -containing core with β1-3 and α1-4 linkages.

  • A glucosylceramide (Glc-Cer) backbone .

Structural Domain Residues and Linkages
Sialic Acid TerminalNeuGcα2-8NeuGc
Inner Carbohydrate ChainGalβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc
Ceramide AnchorSphingosine and fatty acid linked via β-glucosidic bond

Enzymatic Degradation Reactions

This compound undergoes specific cleavage by neuraminidases and glycosidases:

a. Neuraminidase Sensitivity

  • Treatment with Clostridium perfringens neuraminidase removes the terminal α2-3-linked NeuGc residue, yielding a monosialylated product .

  • The α2-8-linked NeuGc residue is resistant to neuraminidase under standard conditions, indicating steric or conformational protection .

b. Glycosidase Hydrolysis

  • β-Galactosidase cleaves the Galβ1-3GalNAc linkage, producing shorter glycan fragments .

  • α-Galactosidase acts on the Galα1-4Gal bond, though with slower kinetics due to the branched structure .

Chemical Derivatization and Analysis

Structural elucidation relied on the following reactions:

a. Methylation Analysis

  • Permethylation of free hydroxyl groups followed by acid hydrolysis and gas-liquid chromatography (GLC) identified linkage positions .

  • Key findings:

    • 3-O-methyl-galactose confirmed β1-3 linkage to GalNAc.

    • 4-O-methyl-galactose confirmed α1-4 inter-residue bond .

b. Fast Atom Bombardment Mass Spectrometry (FAB-MS)

  • Negative-ion FAB-MS revealed a molecular ion at m/z 2,243 (calculated for C₉₈H₁₆₇N₃O₄₈), consistent with the disialylated structure .

Genetic and Biosynthetic Insights

  • The expression of Z2 in DBA/2 mice is regulated by a single autosomal recessive gene .

  • Absence in other strains (e.g., C57BL/10) correlates with defective glycosyltransferase activity, preventing NeuGcα2-8 addition .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key distinctions between globoganglioside Z2 and three well-studied gangliosides: GM1 , GD3 , and GT1b .

Property This compound GM1 GD3 GT1b
Core Structure Lactosylceramide + α2-8 polysialic acid Galβ1-3GalNAcβ1-4(Neu5Acα2-3)Galβ1-4GlcCer Neu5Acα2-8Neu5Acα2-3Galβ1-4GlcCer Neu5Acα2-8Neu5Acα2-3Galβ1-3GalNAcβ1-4...
Sialic Acid Residues 3–5 (α2-8-linked) 1 (α2-3-linked) 2 (α2-8 and α2-3-linked) 3 (α2-8, α2-3, and α2-6-linked)
Tissue Distribution Predominantly neural and tumor tissues Ubiquitous in CNS neurons Overexpressed in melanoma and gliomas Enriched in synaptic membranes
Known Functions Immune evasion in tumors; axon guidance Neurotrophic signaling; cholera toxin receptor Apoptosis regulation; cell migration Synaptic plasticity; memory formation
Analytical Methods HPLC-MS/MS ; glycan permethylation TLC immunostaining ELISA with anti-GD3 monoclonal antibodies NMR spectroscopy

Key Findings from Comparative Studies:

Structural Uniqueness : Unlike GM1 and GD3, this compound’s α2-8 polysialylation is resistant to neuraminidase digestion, suggesting enhanced stability in extracellular matrices .

Functional Divergence: While GD3 and GT1b regulate apoptosis and synaptic plasticity, respectively, this compound demonstrates immunosuppressive effects in tumor models by inhibiting dendritic cell maturation .

Analytical Challenges : Traditional TLC methods used for GM1/GD3 are inadequate for Z2 due to its polysialic acid complexity. Advanced techniques like glycan permethylation coupled with LC-MS/MS are required for precise characterization .

Q & A

(Basic) What are the established synthesis protocols for globoganglioside Z2, and how do they differ in yield and purity?

To evaluate synthesis methods, researchers should first review published protocols for analogous gangliosides, noting reaction conditions (e.g., solvent systems, catalysts) and purification steps. Yield and purity are typically assessed via HPLC or mass spectrometry . Comparative studies should include replication of at least two methods under controlled conditions, with detailed documentation of procedural variations (e.g., temperature gradients, column chromatography parameters) . Tabulate results to identify trade-offs between scalability and purity.

(Basic) Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) are standard for confirming molecular structure. For purity, combine thin-layer chromatography (TLC) with UV-Vis spectroscopy. Ensure protocols align with reproducibility guidelines, such as reporting solvent ratios and instrument calibration details .

(Advanced) How should researchers design experiments to assess the structure-activity relationships (SAR) of this compound in neurological models?

Adopt a hypothesis-driven framework like PICO (Population: neuronal cell lines; Intervention: structural analogs; Comparison: wild-type Z2; Outcome: binding affinity/neuroprotective effects). Use in silico docking simulations to prioritize analogs, followed by in vitro assays (e.g., ELISA for receptor binding). Validate findings with knockout models or competitive inhibition studies .

(Advanced) How can contradictions in reported biological activities of this compound across studies be systematically resolved?

Apply triangulation:

  • Methodological : Compare assay conditions (e.g., cell lines, dosage ranges) .
  • Statistical : Conduct meta-analyses to identify confounding variables (e.g., batch variability, solvent effects) .
  • Theoretical : Evaluate whether divergent results align with distinct mechanistic hypotheses (e.g., receptor isoform specificity) .

(Basic) What are best practices for conducting a literature review on this compound’s metabolic pathways?

Use Google Scholar with Boolean operators (e.g., "this compound" AND ("biosynthesis" OR "degradation")) and limit searches to the past decade. Prioritize reviews in high-impact journals (e.g., Journal of Lipid Research) and trace citations via the "Cited by" feature. Organize findings using reference managers (e.g., EndNote) to track methodological trends .

(Advanced) What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) are standard. For non-normal distributions, use bootstrapping or robust regression. Report confidence intervals and effect sizes to address variability. Pre-register analysis plans to mitigate bias, and share raw data in repositories for independent validation .

(Advanced) How can findings on this compound be integrated with interdisciplinary research (e.g., immunology or oncology)?

Develop a cross-disciplinary hypothesis using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, investigate Z2’s role in tumor-associated glycosylation by collaborating with oncologists to access patient-derived xenograft models. Use shared datasets and co-author protocols to ensure methodological alignment .

(Advanced) What validation strategies are critical for confirming the purity and structural integrity of synthesized this compound?

Combine orthogonal techniques:

  • Purity : HPLC with evaporative light scattering detection (ELSD) .
  • Structure : Multi-dimensional NMR (e.g., COSY, NOESY) and circular dichroism for stereochemical confirmation .
    Document batch-to-batch variability and submit samples to independent labs for blind validation.

(Basic) How can researchers optimize storage conditions to preserve this compound stability?

Conduct accelerated stability studies under varying temperatures (−80°C, −20°C, 4°C) and humidity levels. Monitor degradation via LC-MS every 30 days. Lyophilization with cryoprotectants (e.g., trehalose) is recommended for long-term storage. Report stability data in supplementary materials .

(Advanced) How can gaps in current research on this compound’s role in cellular signaling be systematically addressed?

Use systematic review tools like PRISMA to map existing knowledge. Identify understudied pathways (e.g., crosstalk with sphingolipid metabolism) and design knock-in/knockout CRISPR models to test hypotheses. Leverage open-access databases (e.g., UniProt, KEGG) for pathway enrichment analysis .

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